N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride
Description
N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride is a pyrrolidine derivative featuring a methyl group on the nitrogen atom of the pyrrolidine ring, a propyl substituent at the 2-position of the ring, and a carboxamide group also at the 2-position. Its molecular formula is C₁₀H₂₀ClNO with a molecular weight of 205.73 g/mol .
Properties
IUPAC Name |
N-methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLZHUKUXHGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of N-Methyl-2-propylpyrrolidine-2-carboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Materials: N-Methyl-2-propylpyrrolidine-2-carboxamide and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency, yield, and purity, ensuring that the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2-propylpyrrolidine-2-carboxylic acid, while reduction could produce N-Methyl-2-propylpyrrolidine.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has identified N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride as an effective inhibitor of certain bacterial enzymes, particularly those involved in the synthesis of mycolic acids in Mycobacterium tuberculosis. This mechanism is crucial for developing new anti-tuberculosis agents, especially against drug-resistant strains. A study indicated that derivatives of pyrrolidine carboxamides exhibit potent activity against InhA, an enzyme essential for fatty acid synthesis in bacteria .
1.2 Anti-Tuberculosis Agents
The compound's structural analogs have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results demonstrated promising anti-TB activity, with some compounds showing potency comparable to first-line treatments like isoniazid . This positions this compound as a candidate for further development in combating tuberculosis.
Drug Formulation
2.1 Solubilizing Agent
This compound serves as an effective solubilizing agent in pharmaceutical formulations. Its physicochemical properties allow it to enhance the solubility of poorly soluble drugs, thereby improving bioavailability . This characteristic is particularly beneficial in the formulation of injectable drugs where solubility is a critical factor.
2.2 Pharmaceutical Solvent
The compound has also been recognized as a suitable solvent in various pharmaceutical applications due to its low toxicity and ability to dissolve a wide range of substances . Its use can lead to more efficient drug delivery systems and improved therapeutic outcomes.
Biochemical Research
3.1 Enzyme Inhibition Studies
In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. Its structural features allow researchers to explore interactions with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .
3.2 Structure-Activity Relationship (SAR) Studies
The compound's derivatives are frequently used in SAR studies to identify key structural elements that contribute to biological activity. This approach aids in the rational design of new compounds with enhanced efficacy and reduced toxicity profiles.
Safety and Toxicity
Safety assessments indicate that this compound can cause skin and eye irritation upon exposure . Therefore, proper handling and safety protocols are essential when working with this compound in laboratory settings.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The structural differences between N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride and related pyrrolidine derivatives are summarized below:
Key Observations :
- The target compound distinguishes itself with dual substituents at the pyrrolidine 2-position (propyl and carboxamide), absent in simpler derivatives like (R)-2-Methylpyrrolidine HCl .
- N-Propyl-2-pyrrolidinecarboxamide HCl substitutes the amide nitrogen with a propyl group instead of the pyrrolidine nitrogen, altering charge distribution and solubility.
Physicochemical Properties
- Appearance : The target compound is presumed to form a white crystalline powder, akin to N-Methyl-2-pyrrolidinecarboxamide HCl .
- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. However, the 2-propyl group may reduce solubility relative to the non-propyl derivative .
Biological Activity
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates their activity, leading to various physiological effects. While the precise molecular targets can vary, the compound is known to affect pathways related to enzyme inhibition and receptor binding, which are essential for its therapeutic efficacy.
Biological Effects
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it may interact with protein methyltransferases (PMTs) and demethylases, affecting histone modifications and potentially influencing gene expression .
- Receptor Binding : this compound may bind to various receptors, impacting neurotransmission and other signaling pathways. This binding can result in changes in cellular responses, which are crucial for its therapeutic applications.
- Anticonvulsant Activity : Some studies have indicated that derivatives of this compound exhibit anticonvulsant properties, making them potential candidates for treating seizure disorders. The evaluation of these compounds often includes testing their effectiveness in animal models .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylpyrrolidine-2-carboxamide | Methyl group | Moderate enzyme inhibition |
| N-Propylpyrrolidine-2-carboxamide | Propyl group | Enhanced receptor binding |
| N-Methyl-2-ethylpyrrolidine-2-carboxamide | Ethyl group | Variable potency in biological assays |
This compound stands out due to its propyl group, which influences its chemical reactivity and biological interactions compared to other derivatives.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anticonvulsant Effects : In a controlled study involving animal models, this compound was shown to reduce seizure frequency and duration significantly compared to control groups. The results indicated a protective effect against induced seizures .
- Inhibition of Protein Methyltransferases : Research highlighted the compound's role as an inhibitor of specific PMTs, demonstrating its potential in cancer therapy by altering histone methylation patterns. This study provided insights into how the compound could be utilized in epigenetic therapies .
Q & A
Q. What are the established synthetic routes for N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or amidation reactions. A common method involves reacting pyrrolidine derivatives with methyl and propyl halides under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or THF . Continuous flow reactors and HPLC purification are recommended for industrial-scale synthesis to enhance purity (>95%) and yield . Key variables include temperature (optimized at 40–60°C) and stoichiometric ratios of reactants, which directly impact byproduct formation.
Q. What analytical techniques are critical for characterizing N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride?
Structural confirmation requires ¹H/¹³C NMR to resolve the pyrrolidine ring protons (δ 2.8–3.5 ppm) and carboxamide carbonyl signals (δ 170–175 ppm) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 222.71 for [M+H]⁺) , while HPLC (C18 column, 0.1% TFA mobile phase) assesses purity (>98%) . FT-IR identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. How should researchers ensure the stability of N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride during storage?
The compound is hygroscopic and prone to hydrolysis. Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Pre-formulation studies recommend lyophilization for long-term stability . Regular purity checks via HPLC are advised to detect degradation products like oxidized pyrrolidine derivatives .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
Discrepancies often arise from impurities or stereochemical variations. For example, batch-to-batch variability in hydrochloride salt formation can alter solubility and bioactivity. Mitigation strategies include:
- Strict QC protocols : Use chiral HPLC to confirm enantiomeric purity (>99%) .
- Dose-response standardization : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) to isolate compound-specific effects .
- Structural analogs : Test fluorinated or methylated derivatives (e.g., 4-fluoro-pyrrolidine analogs) to identify critical pharmacophores .
Q. How can computational modeling guide the design of enzyme inhibition studies involving this compound?
Molecular docking (AutoDock Vina) predicts binding affinities to targets like monoamine oxidases or proteases. Key steps:
- Generate 3D conformers using NMR-derived geometries .
- Simulate interactions with catalytic residues (e.g., Tyr435 in MAO-B) to prioritize in vitro assays .
- Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Q. What methodologies optimize in vitro assays for studying this compound’s interaction with G-protein-coupled receptors (GPCRs)?
Use radioligand displacement assays with [³H]-labeled antagonists (e.g., [³H]-spiperone for dopamine receptors):
- Incubate compound at 1 nM–10 µM concentrations in HEK293 membranes expressing target GPCRs.
- Quantify IC₅₀ values using nonlinear regression (GraphPad Prism) .
- Confirm functional activity via cAMP or calcium flux assays .
Q. How does stereochemistry influence the compound’s pharmacokinetic profile?
The (2R,4R) and (2S,4S) enantiomers exhibit divergent metabolic stability. For example:
- CYP450 metabolism : (2R,4R) is rapidly oxidized by CYP3A4 (t½ = 2 h vs. 8 h for 2S,4S) .
- Permeability : MDCK cell assays show (2R,4R) has higher Papp (12 × 10⁻⁶ cm/s) due to reduced efflux by P-glycoprotein .
Methodological Considerations Table
| Research Aspect | Key Technique | Critical Parameters | Reference |
|---|---|---|---|
| Synthesis | Nucleophilic substitution | Solvent polarity, base strength | |
| Purity Analysis | Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/EtOH (90:10) | |
| Target Binding | SPR | Flow rate: 30 µL/min; Immobilization pH: 7.4 | |
| Metabolic Stability | Liver microsomes | NADPH concentration: 1 mM; Incubation time: 60 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
